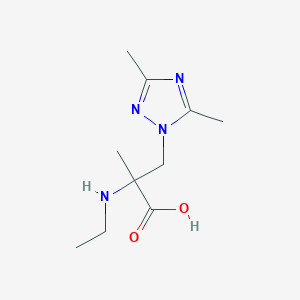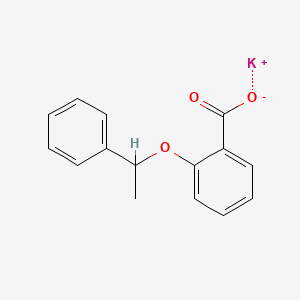
Potassium2-(1-phenylethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(1-phenylethoxy)benzoate is a chemical compound with the molecular formula C14H13KO3. It is a salt consisting of the potassium cation and the anion of 2-(1-phenylethoxy)benzoic acid. This compound is known for its white crystalline appearance and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2-(1-phenylethoxy)benzoate can be synthesized through the reaction of 2-(1-phenylethoxy)benzoic acid with potassium hydroxide. The reaction typically involves dissolving 2-(1-phenylethoxy)benzoic acid in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of potassium 2-(1-phenylethoxy)benzoate as a precipitate .
Industrial Production Methods
In industrial settings, the production of potassium 2-(1-phenylethoxy)benzoate may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(1-phenylethoxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-(1-phenylethoxy)benzoic acid and potassium hydroxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the potassium cation is replaced by other cations or nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Produces 2-(1-phenylethoxy)benzoic acid and potassium hydroxide.
Substitution Reactions: Depending on the nucleophile used, various substituted benzoates can be formed.
Wissenschaftliche Forschungsanwendungen
Potassium 2-(1-phenylethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of potassium 2-(1-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its potassium cation can participate in ionic interactions with other molecules, influencing various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium benzoate
- Potassium phenylacetate
- Potassium 2-phenoxybenzoate
Uniqueness
Potassium 2-(1-phenylethoxy)benzoate is unique due to its specific structure, which includes a phenylethoxy group attached to the benzoate moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
Molekularformel |
C15H13KO3 |
|---|---|
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
potassium;2-(1-phenylethoxy)benzoate |
InChI |
InChI=1S/C15H14O3.K/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)15(16)17;/h2-11H,1H3,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
PFAQJCXEUYJJPB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC=C2C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




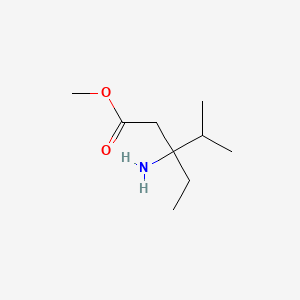



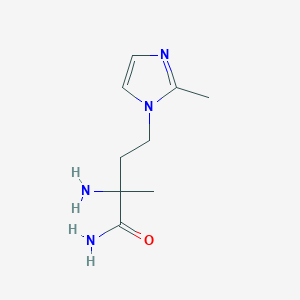
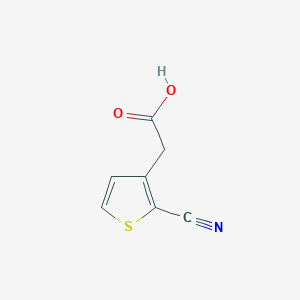
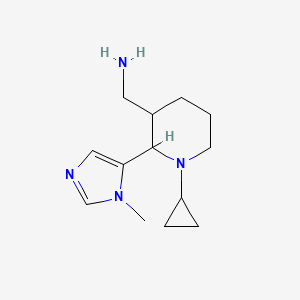
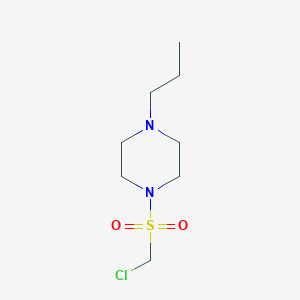
![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
